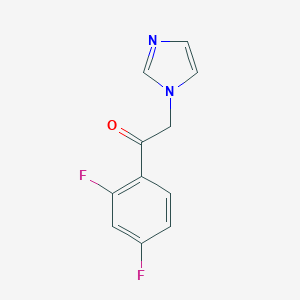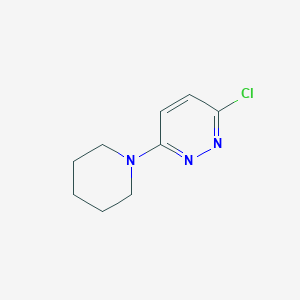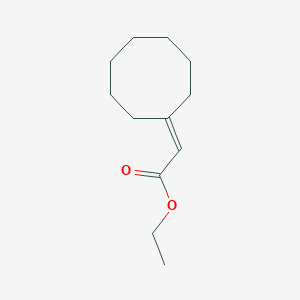
Ethyl cyclooctylideneacetate
Übersicht
Beschreibung
Ethyl cyclooctylideneacetate, also known as Ethyl 2-cyclohexylideneacetate, is a chemical compound with the molecular formula C10H16O2 . It has a molecular weight of 168.24 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
While specific synthesis methods for Ethyl cyclooctylideneacetate were not found, a related compound, Ethyl cyanoacetate, has been studied extensively. It has been used in the synthesis of coumarin-3-carboxylate ester through a process involving Knoevenagel condensation followed by selective cyclization . This process involves reacting various salicylaldehydes with ethyl cyanoacetate .
Molecular Structure Analysis
The molecular structure of Ethyl cyclooctylideneacetate is based on structures generated from information available in ECHA’s databases . The InChI key for this compound is MCWDXHYYYNGYGK-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl cyclooctylideneacetate were not found, studies on Ethyl cyanoacetate provide some insights. The condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .
Physical And Chemical Properties Analysis
Ethyl cyclooctylideneacetate is a liquid at room temperature . More specific physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Synthesis of Cycloheptene Derivatives
Ethyl cyclopropylideneacetate is a key reactant in the synthesis of cycloheptene derivatives. A study by Saito and Takeuchi (2007) demonstrated the use of a [4+3] cycloaddition reaction, catalyzed by nickel, to produce these derivatives. This process offers a new method in synthesizing cycloheptene, emphasizing its potential in organic chemistry applications (Saito & Takeuchi, 2007).
Catalysis of Cocyclization Reactions
In another study, ethyl cyclopropylideneacetate was used in nickel-catalyzed [3 + 2 + 2] cocyclization reactions with alkynes, as detailed by Saito, Masuda, and Komagawa (2004). This reaction synthesized cycloheptadiene derivatives efficiently, highlighting the compound's reactivity when an electron-withdrawing group is introduced (Saito, Masuda, & Komagawa, 2004).
Formation of Bicyclic Compounds
Maeda and Saito (2007) reported the use of ethyl cyclopropylideneacetate in the [3+2+2] cycloaddition reaction with diynes. This reaction, catalyzed by nickel(0), yielded 7,6- and 7,5-fused bicyclic compounds, showcasing its versatility in generating complex molecular structures (Maeda & Saito, 2007).
Dimerization Processes
A study by Kawasaki, Saito, and Yamamoto (2002) focused on the dimerization of ethyl cyclopropylideneacetates using Ni(0) catalysts. This process resulted in the formation of either cyclic or linear compounds, depending on the substrate and catalyst ligands, illustrating the compound's utility in diverse synthetic strategies (Kawasaki, Saito, & Yamamoto, 2002).
Improved Syntheses of Cyclopropylidencarbonsäureester
Spitzner and Swoboda (1986) described an improved synthesis of ethyl cyclopropylidene acetate and its analogs. These were produced using an acid-catalyzed Wittig reaction and subsequently utilized in double Michael reactions to create spirocyclopropyl substituted bicyclo[2.2.2] octanes (Spitzner & Swoboda, 1986).
Eigenschaften
IUPAC Name |
ethyl 2-cyclooctylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-14-12(13)10-11-8-6-4-3-5-7-9-11/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPNNLCEQAFVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554046 | |
| Record name | Ethyl cyclooctylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cyclooctylideneacetate | |
CAS RN |
1903-24-8 | |
| Record name | Ethyl 2-cyclooctylideneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1903-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cyclooctylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

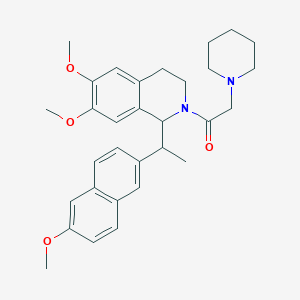

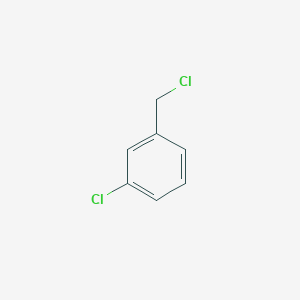
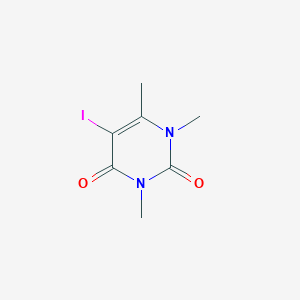
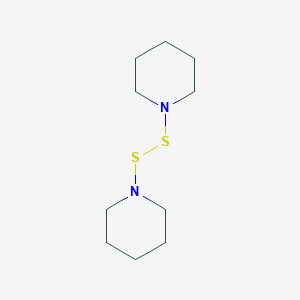

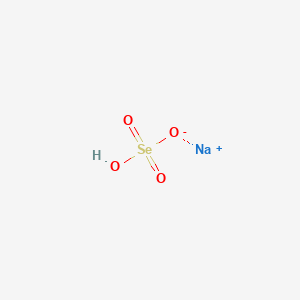
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)
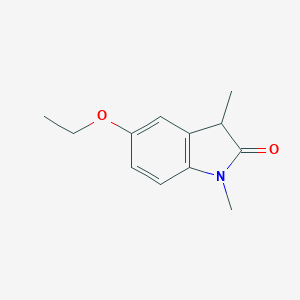
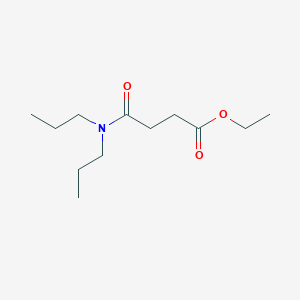
![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)
